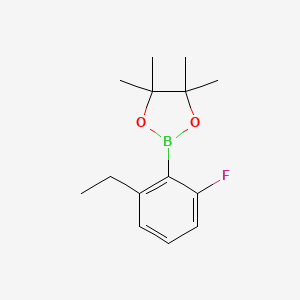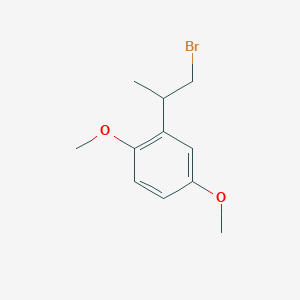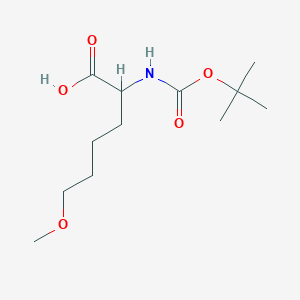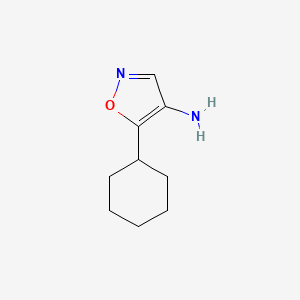
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a chlorine atom, and a 2-methoxyethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 1-bromo-2-(2-methoxyethoxy)ethane. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring. Common reagents used in this synthesis include a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The compound can be reduced to remove halogen atoms or to alter the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.
科学的研究の応用
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to modify biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound is structurally similar but lacks the benzene ring and chlorine atom.
3-Chlorobenzene: This compound contains the benzene ring and chlorine atom but lacks the 2-methoxyethoxyethyl group and bromine atom.
1-(2-Bromoethoxy)-2-methoxyethane: This compound is similar but has a different substitution pattern on the benzene ring.
Uniqueness
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene is unique due to the combination of its substituents, which confer specific chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the 2-methoxyethoxyethyl group, allows for a wide range of chemical modifications and interactions with biological targets.
特性
分子式 |
C11H14BrClO2 |
|---|---|
分子量 |
293.58 g/mol |
IUPAC名 |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
InChIキー |
RUMZQGHNCVYWTK-UHFFFAOYSA-N |
正規SMILES |
COCCOC(CBr)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazine, 1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B13531671.png)




![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)








